4-Aminocyclohexane-1-carboxamide
Overview
Description
4-Aminocyclohexane-1-carboxamide is a versatile chemical compound used in diverse scientific research. It is a compound represented by a general formula, and it has isomers and pharmaceutically acceptable acid addition salts . This compound has a remarkable, highly persistent, and lowly toxic activity of increasing blood stream in coronary, cerebral, renal, and peripheral arteries . It is useful as a potent and persistent hypotensive and a drug for preventing and treating diseases of a cardiovascular system such as coronary, cerebral, renal, and peripheral arteries .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H14N2O.ClH/c8-6-3-1-5 (2-4-6)7 (9)10;/h5-6H,1-4,8H2, (H2,9,10);1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
The physical form of this compound is solid . Its molecular weight is 178.66 .Scientific Research Applications
Radiopharmaceutical Development
An efficient synthesis method for trans-N-{2-[4-(2-Methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)-N-(4-tosyloxymethylcyclohexane)carboxamide, a precursor for [18F]Mefway, has been developed to improve the yield for imaging 5-HT1A receptors (Choi et al., 2010).
Dermatological Applications
Tranexamic acid, a derivative, has been shown to reduce wrinkle formation induced by skin dryness through various mechanisms, including decreasing transepidermal water loss and promoting collagen type I production (Hiramoto et al., 2016).
Chiral Solvating Agents
Novel NMR chiral solvating agents derived from (1R,2R)-diaminocyclohexane have been synthesized, showing better enantiodiscriminating ability toward chiral carboxylic acids, making them promising for practical applications (Yang et al., 2006).
Synthetic Chemistry
A study on multicomponent heterocyclization involving 5-amino-N-arylpyrazole-4-carboxamides and 1,3-cyclohexanediones underlined the versatility in controlling the synthesis of complex organic molecules (Chebanov et al., 2012).
Metal-Organic Frameworks (MOFs)
Triazine-cored lanthanide-based MOFs featuring unique water chains and strong photoluminescence were developed using a derivative of 4-aminocyclohexane-carboxylic acid, highlighting its utility in creating materials with potential applications in sensing and lighting (Han et al., 2019).
Antimicrobial Activity
The antimicrobial activities of certain new cyclohexane-1-carboxamides as apoptosis inducers were explored, with some compounds showing promising activity against different cancer cell lines, underscoring the potential for therapeutic applications (Abd-Allah & Elshafie, 2018).
Mechanism of Action
Target of Action
It is known that the compound has potent and long-lasting effects on coronary, cerebral, renal, and peripheral blood flow . This suggests that its targets may be related to the cardiovascular system.
Mode of Action
It is known that the compound has a remarkable, highly persistent, and lowly toxic activity of increasing blood flow in coronary, cerebral, renal, and peripheral arteries . This suggests that it may interact with its targets to modulate blood flow.
Biochemical Pathways
Given its effects on blood flow, it is likely that it impacts pathways related to cardiovascular function .
Pharmacokinetics
Its potent and long-lasting effects suggest that it may have favorable pharmacokinetic properties .
Result of Action
The 4-Aminocyclohexane-1-carboxamide compounds have been found to increase blood flow in coronary, cerebral, renal, and peripheral arteries. They are useful as a potent and long-lasting antihypertensive agent and an agent for the prevention and treatment of diseases in the circulatory organs such as coronary, cerebral, renal, and peripheral arteries . Moreover, they exhibit inhibitory action on experimental asthma of guinea pigs, which is caused by histamine inhalation, and inhibitory action on contraction of trachea strips isolated from guinea pigs, which is caused by acetylcholine .
Properties
IUPAC Name |
4-aminocyclohexane-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4,8H2,(H2,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPBBKMADGQOBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856758-75-3 | |
Record name | 4-aminocyclohexane-1-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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